molecular formula C26H25F3N2O5S B11509314 Ethyl 5-ethyl-4-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate

Ethyl 5-ethyl-4-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate

Cat. No.: B11509314
M. Wt: 534.5 g/mol
InChI Key: LGTDDKSHNZPKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-ETHYL-4-PHENYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for researchers in various fields.

Properties

Molecular Formula

C26H25F3N2O5S

Molecular Weight

534.5 g/mol

IUPAC Name

ethyl 2-[(2-benzamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-5-ethyl-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C26H25F3N2O5S/c1-4-18-19(16-12-8-6-9-13-16)20(23(33)36-5-2)22(37-18)31-25(24(34)35-3,26(27,28)29)30-21(32)17-14-10-7-11-15-17/h6-15,31H,4-5H2,1-3H3,(H,30,32)

InChI Key

LGTDDKSHNZPKTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(S1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-4-PHENYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Substituents:

    Amidation and Esterification: The formation of the phenylformamido and ethyl ester groups involves amidation and esterification reactions, respectively, using reagents such as amines and alcohols in the presence of activating agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-4-PHENYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

ETHYL 5-ETHYL-4-PHENYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it suitable for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-4-PHENYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core structure and have similar applications in medicinal chemistry and materials science.

    Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.

    Phenylformamido derivatives: These compounds contain the phenylformamido group, which is known for its ability to form strong hydrogen bonds and enhance binding affinity to biological targets.

Uniqueness

ETHYL 5-ETHYL-4-PHENYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which provide a balance of electronic and steric properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.